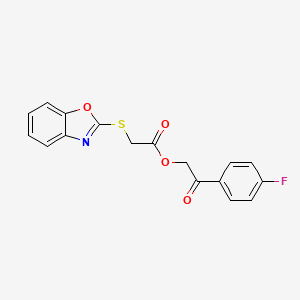

2-(4-Fluorophenyl)-2-oxoethyl (1,3-benzoxazol-2-ylsulfanyl)acetate

Description

2-(4-Fluorophenyl)-2-oxoethyl (1,3-benzoxazol-2-ylsulfanyl)acetate is a synthetic ester derivative featuring a 1,3-benzoxazole core linked via a sulfanylacetate group to a 4-fluorophenyl ketone moiety.

Properties

IUPAC Name |

[2-(4-fluorophenyl)-2-oxoethyl] 2-(1,3-benzoxazol-2-ylsulfanyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FNO4S/c18-12-7-5-11(6-8-12)14(20)9-22-16(21)10-24-17-19-13-3-1-2-4-15(13)23-17/h1-8H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYSAFSFHDOOXGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)SCC(=O)OCC(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-2-oxoethyl (1,3-benzoxazol-2-ylsulfanyl)acetate typically involves the reaction of 4-fluorobenzaldehyde with 2-mercaptobenzoxazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then esterified with ethyl chloroacetate to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-2-oxoethyl (1,3-benzoxazol-2-ylsulfanyl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-2-oxoethyl (1,3-benzoxazol-2-ylsulfanyl)acetate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact pathways involved depend on the specific enzyme and biological context.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Key Observations :

- Fluorophenyl vs. Chlorophenyl : The 4-fluorophenyl group in the target compound and Compound 12 enhances electronegativity, which may improve membrane permeability compared to 4-chlorophenyl analogs .

- Ester Group Variability : The sulfanylacetate group is shared with Compound 12 and chlorophenyl derivatives , but the tert-butyl ester in lacks bioactivity, suggesting the 4-fluorophenyl ketone moiety in the target compound could be critical for pharmacological interactions.

Biological Activity

2-(4-Fluorophenyl)-2-oxoethyl (1,3-benzoxazol-2-ylsulfanyl)acetate is a synthetic compound that belongs to the class of benzoxazole derivatives. This compound has garnered attention for its potential biological activities, including anti-inflammatory and anticancer properties. Its unique structure, featuring a benzoxazole ring and a fluorophenyl group, contributes to its distinct chemical and biological profile.

The compound's IUPAC name is [2-(4-fluorophenyl)-2-oxoethyl] 2-(1,3-benzoxazol-2-ylsulfanyl)acetate. Its molecular formula is , with a molecular weight of approximately 357.34 g/mol. The synthesis typically involves the reaction of 4-fluorobenzaldehyde with 2-mercaptobenzoxazole in the presence of potassium carbonate, followed by esterification with ethyl chloroacetate.

The biological activity of this compound primarily arises from its ability to inhibit specific enzymes by binding to their active sites. This action can lead to various biological effects, including:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways, potentially reducing inflammation.

- Anticancer Activity : Preliminary studies suggest that it may interfere with cancer cell proliferation by targeting specific signaling pathways.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant inhibition of tyrosinase, an enzyme associated with melanin production. For instance, related compounds demonstrated IC50 values lower than that of kojic acid, a well-known tyrosinase inhibitor .

| Compound | IC50 (μM) | Reference |

|---|---|---|

| Compound 3 | 16.78 ± 0.57 | |

| Compound 8 | 20.38 ± 1.99 | |

| Compound 13 | 20.76 ± 1.02 | |

| Kojic Acid (control) | Varies |

Cytotoxicity

In vitro studies conducted on B16F10 melanoma cells revealed that while some derivatives showed weak cytotoxicity at higher concentrations, they did not exhibit significant toxicity at lower concentrations over a period of 48 hours .

Antioxidant Activity

The antioxidant capacity of related benzoxazole compounds was assessed using DPPH and ABTS assays. Compounds containing catechol groups demonstrated strong radical scavenging activity comparable to ascorbic acid .

Case Studies

- Anti-inflammatory Effects : A study highlighted the potential of benzoxazole derivatives in reducing inflammatory markers in animal models. The administration of these compounds led to a significant decrease in cytokine levels associated with inflammation.

- Anticancer Properties : In another investigation, the effect of the compound on various cancer cell lines was evaluated, showing promising results in inhibiting cell growth and inducing apoptosis through specific pathways.

Q & A

Q. Key Table :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Esterification | H₂SO₄, MeOH, reflux | 60-70% |

| Thiol Coupling | K₂CO₃, EtOH, 12h reflux | ~48% |

How can the compound be characterized using spectroscopic and crystallographic methods?

- Spectroscopy :

- ¹H/¹³C NMR : Confirm the presence of fluorophenyl (δ ~7.2 ppm for aromatic H) and benzoxazole (δ ~8.1 ppm) groups .

- FT-IR : Identify ester C=O (~1740 cm⁻¹) and benzoxazole C=N (~1620 cm⁻¹) stretches .

- Crystallography : Single-crystal X-ray diffraction (SXRD) using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths and angles. Example: C-F bond length ~1.35 Å .

Advanced Research Questions

How can crystallographic disorder in the fluorophenyl group be resolved during structure refinement?

- SHELXL Strategies :

- Validation : Cross-check with Mercury CSD’s packing similarity tools to validate intermolecular interactions .

Data Contradiction Example :

Discrepancies in fluorine positional parameters may arise due to dynamic disorder. Compare multiple datasets or employ Hirshfeld surface analysis to resolve ambiguities .

What computational methods validate the compound’s electronic structure and reactivity?

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electrostatic potential (ESP) maps, highlighting nucleophilic sites (e.g., benzoxazole sulfur) .

- Docking Studies : Screen against biological targets (e.g., kinases) using AutoDock Vina to assess binding affinity, guided by the fluorophenyl group’s electron-withdrawing effects .

Q. Table: Calculated vs. Experimental Bond Lengths (Å)

| Bond Type | Calculated (DFT) | Experimental (SXRD) |

|---|---|---|

| C=O (Ester) | 1.21 | 1.22 |

| C-S (Thioether) | 1.81 | 1.79 |

How do structural modifications (e.g., halogen substitution) impact biological activity?

- Comparative SAR Study :

- Replace fluorine with Cl/Br in the phenyl ring and assess antimicrobial activity (e.g., MIC against S. aureus). Fluorine’s electronegativity enhances membrane penetration .

- Replace benzoxazole with oxadiazole and measure cytotoxicity (e.g., IC₅₀ in cancer cell lines). Benzoxazole’s rigidity may improve target selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.